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6-Bromo-2-(3-
Compound Name: isopropoxyphenyl)quinoline-4-

carboxylic acid

Cat. No.: B444178

A Technical Guide to 6-Bromo-2-(3-
Isopropoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-2-(3-
isopropoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound belonging to the
quinoline-4-carboxylic acid class. This class of molecules is of significant interest in medicinal
chemistry due to its versatile scaffold, which is foundational to numerous therapeutic agents.
This guide covers the compound's chemical identity, physicochemical properties, a probable
synthetic pathway, and its potential biological relevance in the context of kinase inhibition.

Chemical Identity and Structure

The nomenclature and structural details provide the fundamental identity of the compound.
e IUPAC Name: 6-bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid.[1]

e 2D Structure:
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Physicochemical and Biological Data

Quantitative data is essential for assessing the compound's potential as a drug candidate. The

following table summarizes known identifiers. Specific experimental data for this molecule is

not widely available in public literature; however, the quinoline-4-carboxylic acid scaffold is

extensively studied for its biological activities.[2][3]

Property Value Source
CAS Number 445289-20-3 [1]141[5]
Molecular Formula C19H16BrNOs [1][41[6]
Molecular Weight 386.25 g/mol [4107]
Melting Point Data not publicly available

Solubility Data not publicly available

Data not publicly available for
this specific compound.
Derivatives of quinoline-4-
Biological Activity (ICso) carboxylic acid are known
inhibitors of various protein
kinases like CK2 and sirtuins
(SIRT3).[8][9][10]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below

are representative protocols for the synthesis and potential biological evaluation of this

compound class.

The Doebner reaction is a classical and efficient three-component method for synthesizing 2-

substituted quinoline-4-carboxylic acids.[11][12] This one-pot synthesis involves the
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condensation of an aniline, an aldehyde, and pyruvic acid.

Principle: The reaction proceeds via the formation of an N-arylimine (Schiff base) from the
aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to
the imine, intramolecular electrophilic cyclization, and subsequent oxidation to yield the
aromatic quinoline product.[11]

General Protocol:

e Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline (the
aniline component) and 1.0 equivalent of 3-isopropoxybenzaldehyde (the aldehyde
component) in a suitable solvent (e.g., ethanol or refluxing acetic acid).

e Initiation: Add 1.1 equivalents of pyruvic acid to the mixture.

e Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored
using Thin Layer Chromatography (TLC).

« Isolation: Upon completion, cool the reaction mixture to room temperature. The product often
precipitates out of the solution. If not, the solvent can be partially removed under reduced
pressure to induce crystallization.

« Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent
(e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.

o Recrystallization: Further purify the product by recrystallization from an appropriate solvent
system (e.g., ethanol/water mixture) to obtain the final 6-Bromo-2-(3-
isopropoxyphenyl)quinoline-4-carboxylic acid.

o Characterization: Confirm the structure and purity of the final compound using techniques
such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Given that the quinoline scaffold is a known "privileged structure” for developing kinase
inhibitors, a common evaluation method is an in vitro kinase assay to determine the
compound's inhibitory potency (ICso).[2]
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Principle: This assay measures the activity of a specific protein kinase by quantifying the
phosphorylation of a substrate. The ability of the test compound to inhibit this phosphorylation
is measured, typically by detecting the amount of ATP consumed or the amount of
phosphorylated substrate produced.

General Protocol:

o Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCI, MgClz, DTT). Prepare
stock solutions of the kinase enzyme, the specific peptide substrate, and ATP. Dissolve the
test compound (6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid) in DMSO
to create a high-concentration stock solution.

o Serial Dilution: Perform serial dilutions of the test compound stock solution in DMSO to
create a range of concentrations for testing (e.g., from 100 uM to 1 nM).

o Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and the test
compound at various concentrations to the kinase buffer. Include positive (no inhibitor) and
negative (no kinase) controls.

» Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of
ATP (often at or near the Km value for the specific kinase).[13]

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific
period (e.g., 30-60 minutes) within the region of linear enzyme kinetics.[13]

» Detection: Stop the reaction and quantify the kinase activity. This can be done using various
methods:

o Luminescence-based: Use a commercial kit (e.g., Kinase-Glo®) that measures the
amount of remaining ATP. A lower luminescence signal indicates higher kinase activity
(more ATP consumed) and thus lower inhibition.

o Fluorescence-based: Use a modified substrate that becomes fluorescent upon
phosphorylation.

o Radiometric: Use [y-32P]ATP and measure the incorporation of the radioactive phosphate
into the substrate.[13]
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» Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound
concentration. Fit the data to a dose-response curve to calculate the ICso value, which is the
concentration of the inhibitor required to reduce kinase activity by 50%.

Visualized Workflows and Pathways

Diagrams help clarify complex relationships and processes in synthesis and biological systems.
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Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
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Caption: A typical experimental workflow for in vitro kinase inhibitor screening.

Preparation

Test Compound
(Serial Dilution)

process

Kinase Enzyme
& Substrate

Assai; Execution

Combine Reagents in Plate

Y

Initiate with ATP

Y

Incubate (30-60 min)

Data A‘;lalysis

Stop Reaction & Detect Signal
(Luminescence/Fluorescence)

Y

Plot Dose-Response Curve

A

Calculate IC50 Value

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support



https://www.benchchem.com/product/b444178?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b444178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Receptor kinase Quinoline Inhibitor VG oelllay R.“W!‘Sé Growth Factor
Factor (e.g., Proliferation)

Binds

\

rec

Ictivates
\ 4

Kinase 1
(e.g., RAF)

%sphoryla&es/nhibils

Kinase 2
(e.g., MEK)

inh

Phosphorylates
\ 4

Kinase 3
(e.g., ERK)

Activates

4

trans_factor

Regulates Gene
Expression

\4

cell_resp

Click to download full resolution via product page

Caption: A representative kinase cascade showing a potential point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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